molecular formula C18H15ClN2OS2 B2410018 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide CAS No. 338957-55-4

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide

Cat. No.: B2410018
CAS No.: 338957-55-4
M. Wt: 374.9
InChI Key: UGVKEPDBSJMDQO-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide typically involves the reaction of 4-(4-chlorophenyl)thiazol-2-amine with 3-methylphenylthiourea under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-acetamide
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of both chlorophenyl and methylphenyl groups enhances its interaction with biological targets, making it a promising candidate for further research .

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS2/c1-12-3-2-4-15(9-12)23-11-17(22)21-18-20-16(10-24-18)13-5-7-14(19)8-6-13/h2-10H,11H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVKEPDBSJMDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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